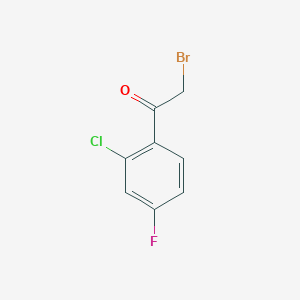

2-Chloro-4-fluorophenacyl bromide

Description

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of modern chemistry. The introduction of halogens into an organic molecule can dramatically alter its physical, chemical, and biological properties. In the case of 2-Chloro-4-fluorophenacyl bromide, the molecule incorporates three different halogens: fluorine, chlorine, and bromine.

The fluorine atom, due to its high electronegativity and small size, can significantly influence the electronic properties of the aromatic ring and the reactivity of nearby functional groups. The chlorine atom further modifies the electronic landscape of the benzene (B151609) ring. The alpha-bromine atom on the acetyl group is a key feature, rendering the compound a potent alkylating agent, a characteristic typical of α-haloketones. This class of compounds, known as phenacyl bromides, are well-established reagents in organic synthesis. The parent compound, phenacyl bromide, is a known lachrymator and a versatile precursor for many organic molecules. google.com

The synthesis of such polyhalogenated compounds often requires precise control of reaction conditions to achieve the desired regioselectivity. For instance, the preparation of related chloro-bromophenols involves careful selection of brominating agents and catalysts to direct the halogenation to the desired position. sigmaaldrich.comchemsrc.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of this compound lies primarily in its role as a reactive intermediate for the synthesis of more complex molecules. While detailed research on this specific compound is not extensively published, its structural components are found in various pharmaceutically active compounds and other functional organic materials.

The precursor to this compound, 2-Chloro-4'-fluoroacetophenone, is a crucial intermediate in the synthesis of drugs like the cholesterol-lowering agent Fluvastatin and agricultural fungicides like epoxiconazole. google.comgoogle.com The general synthetic utility of α-bromoacetophenones is well-documented. For example, 2-Bromo-4'-fluoroacetophenone is used as a building block for pharmaceuticals and agrochemicals and serves as a photoinduced DNA cleaving agent. guidechem.commedchemexpress.com It is used in the synthesis of various heterocyclic compounds and other complex organic structures. guidechem.com

Given these applications for closely related compounds, this compound is a valuable electrophilic building block. The α-bromo ketone moiety allows for facile reaction with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of diverse molecular frameworks, particularly in the field of medicinal chemistry for the development of new therapeutic agents. For example, a similar compound, 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE, is utilized in the preparation of thiazole (B1198619) derivatives, which are common scaffolds in drug discovery. guidechem.com

Synonyms and Related Nomenclature in Scientific Literature

The systematic IUPAC name for this compound is 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one . However, in scientific literature and chemical catalogs, a variety of synonyms and related nomenclature are used. Understanding these is crucial for comprehensive literature searches.

The term "phenacyl bromide" itself refers to a 2-bromoacetophenone (B140003) structure. The prefixes "2-chloro-4-fluoro" specify the substitution pattern on the phenyl ring.

Below is a table of related compounds and their nomenclature which helps to contextualize the naming conventions for this compound.

| CAS Number | Compound Name | Synonyms | Molecular Formula |

| 61397-54-4 | This compound | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone | C8H5BrClFO |

| 456-04-2 | 2-Chloro-4'-fluoroacetophenone | p-Fluorophenacyl chloride, 2-Chloro-1-(4-fluorophenyl)ethanone | C8H6ClFO |

| 403-29-2 | p-Fluorophenacyl bromide | 2-Bromo-4'-fluoroacetophenone, 2-Bromo-1-(4-fluorophenyl)ethanone | C8H6BrFO |

| 536-38-9 | p-Chlorophenacyl bromide | 2-Bromo-4'-chloroacetophenone, 2-Bromo-1-(4-chlorophenyl)ethanone | C8H6BrClO |

| 63529-30-6 | 2-Bromo-3'-chloro-4'-fluoroacetophenone | 3-Chloro-4-fluorophenacyl bromide | C8H5BrClFO |

This table presents data for this compound and closely related compounds to illustrate nomenclature patterns. guidechem.comguidechem.comchemsrc.comnih.govnih.gov

Propriétés

IUPAC Name |

2-bromo-1-(2-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPRXWUEJFPEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503687 | |

| Record name | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61397-54-4 | |

| Record name | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorophenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Fluorophenacyl Bromide and Precursors

Classical Synthesis Routes to Phenacyl Bromides

The preparation of phenacyl bromides has been extensively studied, with the α-bromination of substituted acetophenones being the most direct and common strategy. These methods are foundational for understanding the synthesis of more complex derivatives.

The introduction of a bromine atom at the α-position to the carbonyl group of an acetophenone (B1666503) derivative is typically achieved through electrophilic substitution on the corresponding enol or enolate. The choice of brominating agent and reaction conditions can significantly influence the reaction's yield and selectivity. nih.gov

The synthesis of 4-fluorophenacyl bromide (2-bromo-1-(4-fluorophenyl)ethanone) serves as a representative example of the α-bromination of an acetophenone derivative. nist.govsigmaaldrich.com A common laboratory method involves the direct bromination of 4-fluoroacetophenone. In a typical procedure, elemental bromine is added slowly to a solution of the acetophenone dissolved in a suitable solvent, such as glacial acetic acid or a mixture of ether and chloroform (B151607). prepchem.comorgsyn.org The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an attack from the electrophilic bromine. nih.gov The product, 4-fluorophenacyl bromide, is a solid with a melting point of approximately 47-49 °C. sigmaaldrich.com

Table 1: Physical Properties of 4-Fluorophenacyl bromide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 403-29-2 | nist.govsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₆BrFO | nist.gov |

| Molecular Weight | 217.04 g/mol | sigmaaldrich.com |

| Melting Point | 47-49 °C | sigmaaldrich.com |

| Boiling Point | 150 °C at 12 mmHg | sigmaaldrich.com |

An alternative and often preferred method for the α-bromination of acetophenones utilizes cupric bromide (CuBr₂). researchgate.net This technique is regarded as a cleaner and more selective method for monobromination of the ketone's side chain. researchgate.net The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture, commonly chloroform and ethyl acetate (B1210297). acs.org

During the reaction, the black copper(II) bromide is reduced to white copper(I) bromide, which is insoluble in the solvent system and can be easily removed by filtration. acs.org This provides a simple visual cue for the reaction's completion. A significant advantage of this method is its selectivity; it tends to avoid nuclear bromination (bromination of the aromatic ring), which can be a side reaction with other brominating agents. acs.org The resulting solution of the α-bromo ketone can often be used directly in subsequent synthetic steps without the need to isolate the lachrymatory phenacyl bromide product. acs.org

Research comparing different brominating agents for the α-bromination of 4-chloroacetophenone found that while pyridine (B92270) hydrobromide perbromide gave the highest yield, cupric bromide still provided a moderate yield of approximately 60%. nih.gov

Table 2: Comparison of Brominating Agents for 4-chloroacetophenone

| Brominating Agent | Yield | Reference |

|---|---|---|

| Pyridine hydrobromide perbromide | 85% | nih.gov |

| Cupric bromide | ~60% | nih.gov |

Bromination Techniques for Acetophenone Derivatives

Targeted Synthesis of 2-Chloro-4-fluorophenacyl bromide

The synthesis of the specific molecule this compound (systematically named 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone) requires a multi-step approach, beginning with the synthesis of a precisely substituted acetophenone intermediate.

Once the precursor ketone, 2'-chloro-4'-fluoroacetophenone (B1630997), is obtained, its conversion to the final target compound, this compound, is accomplished through a specific α-halogenation reaction. The bromination strategies discussed previously (Section 2.1.1) are directly applicable. The methyl group of the 2'-chloro-4'-fluoroacetophenone is activated by the adjacent carbonyl group, making it susceptible to electrophilic bromination.

The reaction would involve treating 2'-chloro-4'-fluoroacetophenone with a brominating agent like elemental bromine in acetic acid or, more selectively, with cupric bromide in a suitable solvent system. orgsyn.orgacs.org The latter method (CuBr₂) would likely be favored to minimize potential side reactions and simplify purification, yielding the desired 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone.

The critical intermediate for this synthesis is 2'-chloro-4'-fluoroacetophenone. chemimpex.com This compound is not typically prepared by direct halogenation of a simpler acetophenone due to challenges in controlling regioselectivity. Instead, it is synthesized using methods that build the substituted aromatic ketone structure, most commonly the Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org

The standard approach involves the reaction of 1-chloro-3-fluorobenzene (B165101) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.comchemicalbook.com Aluminum chloride (AlCl₃) is a conventional catalyst for this transformation. libretexts.org In the reaction, the acetyl group is directed to the position para to the fluorine atom and ortho to the chlorine atom, a position activated by the fluorine atom's electron-donating resonance effect.

Table 3: Reactants for the Synthesis of 2'-chloro-4'-fluoroacetophenone

| Reactant | Role | CAS Number |

|---|---|---|

| 1-Chloro-3-fluorobenzene | Aromatic Substrate | 625-98-9 sigmaaldrich.com |

| Acetyl Chloride | Acylating Agent | 75-36-5 |

An alternative, more modern approach to this Friedel-Crafts reaction involves using ionic liquids as both the catalyst and solvent, which can offer advantages in terms of reaction conditions and product separation. google.com For instance, a patented method describes reacting fluorobenzene (B45895) with chloroacetyl chloride in an ionic liquid, though for the synthesis of 2-chloro-4'-fluoroacetophenone, the acylation would be with an acetylating agent on a chlorofluorobenzene substrate as described above. google.com

Advanced Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Bromine Atom

The primary mode of reaction for 2-Chloro-4-fluorophenacyl bromide involves nucleophilic substitution at the α-carbon, leading to the displacement of the bromide ion. This reactivity is substantially greater than that of corresponding alkyl halides due to the electronic influence of the neighboring carbonyl group. nih.gov

Alpha-haloketones readily react with various primary and secondary amines. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide. This process leads to the formation of α-aminoketones, which are themselves important synthetic precursors. While the primary reaction is with the α-carbon, amines can also react with the carbonyl carbon, but the formation of α-aminoketones is a common and well-established pathway. wikipedia.org The reaction of α-haloketones with amines can also lead to the formation of α-halo imines, which can serve as masked versions of the parent ketone. wikipedia.org

Thiols and their corresponding thiolates are potent nucleophiles that react rapidly with this compound. The sulfur atom attacks the α-carbon, displacing the bromide to form α-thioketones (thioethers). This S-alkylation reaction is a fundamental step in many synthetic sequences. For instance, the reaction of α-haloketones with thiol-containing molecules is a key strategy for chemical biology and materials science, often used to cross-link molecules. nih.gov In one-pot reactions involving two different thiols, bromo-ynone reagents, which share reactivity patterns with α-haloketones, have been used to achieve a controlled, stepwise cross-coupling. nih.gov This highlights the high reactivity of the carbon-bromine bond towards sulfur nucleophiles.

The notable reactivity of this compound in nucleophilic substitution is a direct consequence of its electronic structure. The molecule possesses two adjacent electrophilic sites: the carbonyl carbon and the α-carbon. mdpi.com The powerful inductive electron-withdrawing effect of the carbonyl group polarizes the adjacent carbon-bromine bond, creating a significant partial positive charge (δ+) on the α-carbon. nih.gov This increased electrophilicity makes the α-carbon a prime target for attack by a wide range of nucleophiles, including amines and thiols. nih.govup.ac.za Computational studies have confirmed that the interaction between the nucleophile and the α-carbon is the driving force for the substitution reaction. up.ac.za The reactivity order for halogens in such systems generally follows the strength of the carbon-halogen bond, making bromides excellent leaving groups in these SN2 reactions. nih.gov

Cyclization Reactions in Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a highly reactive α-halo carbon, makes it an ideal substrate for the synthesis of various heterocyclic compounds.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for constructing the thiazole ring system. nih.gov The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound. ijper.org This versatile reaction allows for the preparation of a diverse range of substituted thiazoles, which are significant scaffolds in medicinal chemistry. nih.govijper.org The process is often efficient, with modern variations utilizing microwave irradiation or solvent-free conditions to improve yields and reaction times. organic-chemistry.orgnih.gov

A prominent application of the Hantzsch synthesis involves the reaction of this compound with thioureas or thiosemicarbazides to yield 2-aminothiazoles and 2-hydrazinylthiazoles, respectively. nih.govfiveable.me

The mechanism begins with the nucleophilic sulfur atom of the thiourea (B124793) or thiosemicarbazide (B42300) attacking the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion to form an isothiourea intermediate. nih.gov This is followed by an intramolecular cyclization, where a nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. ijper.org

The reaction is highly regioselective and serves as a robust method for synthesizing libraries of thiazole derivatives. For example, the condensation of various phenacyl bromides with thiosemicarbazones under solvent-free grinding conditions or in ethanol (B145695) produces 2,4-disubstituted thiazoles in excellent yields. researchgate.net Similarly, reacting thiosemicarbazide with phenacyl bromide can be performed under solid-state conditions, leading to quantitative yields of the corresponding thiazole derivatives. mdpi.com

Table of Compounds

| Compound Name | Systematic Name (IUPAC) |

| This compound | 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone |

| Thiourea | Thiourea |

| Thiosemicarbazide | Hydrazine-1-carbothioamide |

| 2-Aminothiazole | Thiazol-2-amine |

| 2-Hydrazinylthiazole | 2-Hydrazinylthiazole |

| Isothiourea | Carbamimidothioic acid |

| Thioamide | Thioamide |

Interactive Data Table: Examples of Hantzsch Thiazole Synthesis with Phenacyl Bromides

This table summarizes typical reaction conditions and outcomes for the Hantzsch synthesis, illustrating the general applicability of the method.

| α-Haloketone | Thio-Component | Reaction Conditions | Product Type | Yield (%) | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | 2-Anilino-4-substituted thiazole | 95 | nih.gov |

| Phenacyl bromide | Thiosemicarbazone | Ball-milling, Room Temp, 1 h | 2-Hydrazinylidene-4-phenylthiazole | Quantitative | mdpi.com |

| p-Chlorophenacyl bromide | Thiosemicarbazone | Ethanol, Stirring, Room Temp | 2-Hydrazinylidene-4-(4-chlorophenyl)thiazole | High | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ultrasonic irradiation, RT, EtOH/Water | 2-Amino-4-substituted thiazole | >80 | nih.gov |

| p-Substituted phenacyl bromides | Thiosemicarbazone | Ethanol, Reflux | 2-(Hydrazinylidene)-4-arylthiazole | Good | nih.gov |

Hantzsch Thiazole Synthesis

Formation of Thiazole Rings

The synthesis of thiazole rings using this compound is a well-established process, often following the Hantzsch thiazole synthesis mechanism. nih.govresearchgate.net This reaction typically involves the condensation of the α-haloketone with a thioamide-containing compound. nih.govresearchgate.net

For instance, this compound can be reacted with thiosemicarbazones in absolute alcohol and refluxed to yield benzylidene hydrazinyl thiazole derivatives. koreascience.kr This reaction proceeds via nucleophilic attack of the sulfur atom of the thiosemicarbazone on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration to form the thiazole ring. acs.org Another approach involves the reaction with thiourea in ethanol at 78°C, often facilitated by a heterogeneous catalyst like copper silicate (B1173343), to produce 2-amino-4-(2-chloro-4-fluorophenyl)thiazole with excellent yields. nanobioletters.com

The general reaction scheme can be summarized as:

This compound + Thioamide derivative → 2-substituted-4-(2-chloro-4-fluorophenyl)thiazole

The reaction conditions, such as solvent and temperature, can be varied to optimize the yield and purity of the resulting thiazole derivatives.

Synthesis of Thiazolyl-Pyrazoline Hybrids

Thiazolyl-pyrazoline hybrids are synthesized by combining the thiazole pharmacophore with pyrazoline derivatives. nih.gov This process often involves a multi-step synthesis. nih.gov A common method involves the reaction of chalcones with thiosemicarbazide to form a pyrazoline intermediate. nih.gov This intermediate, a pyrazoline N-thioamide derivative, is then reacted with this compound in a solvent like ethanol under reflux. acs.orgnih.gov

The mechanism involves the nucleophilic substitution of the bromine atom in this compound by the sulfur atom of the thioamide in the pyrazoline derivative, leading to the formation of an isothiourea intermediate. acs.org This is followed by cyclocondensation to form the thiazole ring, resulting in the final thiazolyl-pyrazoline hybrid. acs.org

Various research groups have synthesized series of these hybrids with different substituents, reporting moderate to good yields. acs.orgnih.gov For example, thiophene-coupled thiazolyl-pyrazoline hybrids have been synthesized by reacting phenacyl bromide with 3-(5-chloro/methylthiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazoline. acs.orgnih.gov

A summary of representative thiazolyl-pyrazoline hybrid syntheses is presented below:

| Reactants | Reagents/Solvent | Reaction Conditions | Product | Yield |

| Pyrazoline N-thioamide derivatives, this compound | Ethanol | Reflux, 2 hours | 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Excellent |

| 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, this compound | Dimethylformamide (DMF) | Ambient temperature, 3 hours | 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids | Moderate |

| 5-(4-fluorophenyl)-3-heterocycl-4,5-dihydro-1H-pyrazole-1-carbothioamides, this compound | Ethanol | Reflux, 3 hours | 2-(5-(4-fluorophenyl)-3-(thien-2-yl or furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl)thiazoles | Commendable to moderate |

Synthesis of Thiazolyl-Azetidinone Hybrids

The synthesis of thiazolyl-azetidinone hybrids involves a multi-step process where this compound is a key starting material for the formation of the thiazole core. koreascience.krresearchgate.net

The general synthetic route begins with the preparation of benzylidene hydrazinyl thiazole derivatives by reacting this compound with thiosemicarbazones. koreascience.krresearchgate.net These precursor thiazole derivatives are then subjected to a cyclocondensation reaction to form the azetidinone ring. koreascience.krresearchgate.net

Specifically, the 2-[2-(substituted-benzylidene)hydrazinyl]-4-(4-fluorophenyl)1,3-thiazole is dissolved in 1,4-dioxane (B91453) and cooled in an ice bath. koreascience.kr Chloroacetyl chloride is added dropwise, followed by triethylamine, and the mixture is stirred for an extended period at room temperature. koreascience.kr This reaction, known as the Staudinger synthesis, involves the [2+2] cycloaddition of a ketene (B1206846) (formed in situ from chloroacetyl chloride and triethylamine) with the imine group of the benzylidene hydrazinyl thiazole, leading to the formation of the β-lactam (azetidinone) ring. koreascience.kr

The structures of the resulting hydrazino thiazolyl-2-azetidinone derivatives are confirmed using various spectroscopic techniques. koreascience.krresearchgate.net

Synthesis of 1,2,4-triazolo[3,4-b]koreascience.kracs.orgresearchgate.netthiadiazoles

The synthesis of fused heterocyclic systems like 1,2,4-triazolo[3,4-b] koreascience.kracs.orgresearchgate.netthiadiazoles can be achieved through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with α-haloketones such as this compound. nih.govrsc.org This reaction is a versatile method for constructing this particular heterocyclic scaffold. nih.gov

The reaction proceeds through the initial S-alkylation of the triazole-3-thiol with the phenacyl bromide, followed by an intramolecular cyclization. The amino group at the 4-position of the triazole ring attacks the carbonyl carbon of the phenacyl moiety, leading to the formation of the thiadiazine ring, which upon dehydration yields the final 1,2,4-triazolo[3,4-b] koreascience.kracs.orgresearchgate.netthiadiazole derivative.

Researchers have utilized this methodology to synthesize various derivatives. For example, new series of fused 1,2,4-triazoles, including 6-(aryl)-3-(5-nitrofuran-2-yl)- koreascience.kracs.orgnih.govtriazolo[3,4-b] koreascience.kracs.orgresearchgate.netthiadiazoles, have been synthesized by reacting the corresponding 4-amino-1,2,4-triazole-3-thiol (B7722964) with substituted phenacyl bromides. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for preparing these compounds. researchgate.net

Reactions with Hydrazinyl Derivatives

This compound reacts with hydrazinyl derivatives, such as cyanoacetylhydrazine, to form hydrazide-hydrazone derivatives. researchgate.net For example, the reaction of this compound with cyanoacetylhydrazine would likely yield N'-(1-(2-chloro-4-fluorophenyl)-2-oxoethyl)cyanoacetohydrazide. These hydrazide-hydrazone intermediates are valuable precursors for the synthesis of various heterocyclic compounds, including 1,2,4-triazines and 1,3,4-oxadiazines. researchgate.net The reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) derivative on the α-carbon of the phenacyl bromide. researchgate.net

Formation of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through the condensation reaction of 2-aminopyrimidine (B69317) with α-haloketones like this compound. beilstein-journals.orgnih.gov This reaction is a variation of the Chichibabin reaction. beilstein-journals.org

The mechanism involves the initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine by the phenacyl bromide, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the fused imidazo[1,2-a]pyrimidine ring system.

The use of catalysts such as copper silicate has been shown to improve the efficiency of this reaction, allowing for high yields and shorter reaction times under less hazardous conditions. nanobioletters.com Various substituted imidazo[1,2-a]pyrimidines have been synthesized using this methodology. nih.govtubitak.gov.tr

Palladium-Catalyzed Cross-Coupling Reactions (Potential)

While specific examples of palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented in the provided search results, the presence of both a chloro and a bromo substituent on the aromatic ring suggests its potential as a substrate in such reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govmdpi.comrsc.orgrsc.org

Given the general principles of palladium-catalyzed cross-coupling, it is conceivable that this compound could participate in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. The relative reactivity of the C-Cl and C-Br bonds would be a key factor in determining the outcome of such reactions, with the C-Br bond typically being more reactive towards oxidative addition to a palladium(0) center.

For instance, a Suzuki-Miyaura coupling could potentially involve the selective reaction at the C-Br bond with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound, while leaving the C-Cl bond intact for further functionalization. nih.gov Similarly, reactions with alkenes (Heck reaction) or terminal alkynes (Sonogashira reaction) could lead to the formation of styrenyl or phenylethynyl derivatives, respectively. The feasibility and selectivity of these potential reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. mdpi.commdpi.com

Other Significant Transformation Pathways

Beyond the more common substitution and reduction reactions, this compound serves as a versatile precursor in a variety of other significant chemical transformations. These pathways are particularly valuable in the synthesis of complex heterocyclic structures, which are of considerable interest in medicinal and materials chemistry. The reactivity of the α-bromoketone moiety is central to these transformations, enabling the construction of five-membered aromatic rings through condensation reactions with appropriate nucleophiles.

One of the most prominent transformation pathways for phenacyl bromides, including the title compound, is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea, to form a thiazole ring. The reaction of this compound with thiourea, for instance, proceeds via a (3 + 2) heterocyclization to yield 2-amino-4-(2-chloro-4-fluorophenyl)thiazole. nanobioletters.comresearchgate.net This reaction is often carried out in a suitable solvent like ethanol and can be facilitated by various catalysts to improve reaction times and yields. nanobioletters.com The general applicability of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the thioamide component. acs.org

Another significant transformation pathway is the synthesis of imidazole (B134444) derivatives. Phenacyl bromides can react with amidines or a mixture of an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) in a multicomponent reaction to form substituted imidazoles. organic-chemistry.orgresearchgate.net For example, this compound can be reacted with an amidine salt, such as acetamidine (B91507) hydrochloride, often under microwave irradiation, to regioselectively produce N-substituted imidazoles. researchgate.net The reaction proceeds through the initial N-alkylation of the amidine by the phenacyl bromide, followed by cyclization and dehydration to form the imidazole ring. This methodology provides a route to various 1,2,4-trisubstituted and other polysubstituted imidazoles. organic-chemistry.org

Furthermore, this compound can be employed in the synthesis of other heterocyclic systems. For instance, its reaction with N-phenacyldibromobenzimidazoles has been reported, demonstrating its utility in the N-alkylation of pre-formed heterocyclic structures to generate more complex molecules. nih.gov These reactions highlight the role of this compound as a key building block in the construction of diverse and medicinally relevant scaffolds. acs.org

The following table summarizes these significant transformation pathways:

| Product Class | Reactant(s) | General Reaction Conditions | Ref. |

| Thiazoles | Thiourea or substituted thioamides | Reflux in ethanol | nanobioletters.comresearchgate.netacs.org |

| Imidazoles | Amidine salts (e.g., acetamidine hydrochloride) | Microwave-assisted synthesis | researchgate.net |

| Imidazoles | Aldehyde, primary amine, ammonium acetate | Solvent-free, heat | organic-chemistry.org |

| N-Alkylated Benzimidazoles | Substituted benzimidazoles | Base (e.g., K2CO3) in MeCN | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Synthetic Intermediate

2-Chloro-4-fluorophenacyl bromide is a highly valued synthetic intermediate due to the presence of two reactive sites: the α-bromoketone functionality and the substituted phenyl ring. The α-bromoketone allows for facile reactions with nucleophiles, leading to the formation of a wide array of heterocyclic structures, which are scaffolds for many biologically active compounds. The chloro and fluoro substituents on the phenyl ring are electron-withdrawing, which can influence the reactivity of the molecule and the biological activity of the final product.

The compound is instrumental in the development of various classes of pharmaceutical agents, where its structure is incorporated to modulate biological activity, enhance potency, and confer desirable pharmacokinetic properties.

The 2-chloro-4-fluorophenyl moiety is a key feature in the design of new anti-inflammatory and analgesic agents. Research has shown that related compounds containing a 2,4-dichloro-5-fluorophenyl group can be used to synthesize thiazolotriazoles with excellent anti-inflammatory and analgesic properties. nih.gov Specifically, certain derivatives from these syntheses demonstrated superior activity in preclinical models. nih.gov The presence of halogen atoms on the phenyl ring is a critical factor in the observed biological effects. Further studies have indicated that a 4-fluorophenyl substituent on a core heterocyclic structure can be particularly significant for producing analgesic effects. mdpi.com

| Core Structure | Key Substituent | Observed Activity | Reference |

|---|---|---|---|

| Thiazolotriazole | 2,4-dichloro-5-fluorophenyl | Excellent anti-inflammatory and analgesic activity | nih.gov |

| Diazepino[1,2-a]benzimidazole | 4-fluorophenyl | Significant analgesic effects | mdpi.com |

This compound is a valuable precursor for synthesizing potential anticancer agents, particularly heterocyclic compounds that are evaluated for their ability to kill cancer cells (cytotoxicity). Phenacyl bromides are frequently used in the Hantzsch-thiazole synthesis to produce a variety of thiazole-linked hybrids. nih.govnih.gov These hybrid molecules are then tested for their anticancer potential.

In one study, a thiazolyl-pyrazoline hybrid synthesized using a 4-fluorophenyl precursor showed notable anticancer activity. semanticscholar.org Specifically, the compound 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole demonstrated significant inhibitory effects on A549 human lung adenocarcinoma cells, with an IC₅₀ value of 62.5 μg/mL. semanticscholar.org Other research has focused on 2-chloroacetamides bearing thiazole (B1198619) scaffolds, which have shown significant cytotoxic activity against various cancer cell lines, including human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231). uran.ua The presence of the 2-chloro-substituted moiety is often crucial for the observed anticancer effects. nih.gov

| Compound Class | Key Structural Moiety | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline hybrid | 5-(4-fluorophenyl) | A549 (Lung) | IC₅₀ = 62.5 μg/mL | semanticscholar.org |

| 2-Chloroacetamide-thiazole | 2-chloroacetamide | Jurkat (Leukemia) | Significant cytotoxic activity | uran.ua |

| Ciminalum–thiazolidinone hybrid | 2-chloro-3-(4-nitrophenyl)propenylidene | NCI60 panel | Inhibited growth of all tested cell lines | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 4-Fluorophenyl | PC3 (Prostate) | Potent anticancer activity | nih.gov |

In the development of treatments for hormone-dependent cancers, such as certain types of breast cancer, aromatase inhibitors play a critical role. nih.gov These drugs work by blocking the enzyme aromatase, which is responsible for the final step in estrogen synthesis. nih.gov Non-steroidal aromatase inhibitors like Letrozole and Anastrozole feature a triazole ring and a phenyl group with strong electron-withdrawing substituents, such as a cyano group. nih.govnih.govrsc.org

While this compound is not a direct precursor to currently marketed aromatase inhibitors, its chemical structure makes it a highly relevant intermediate for designing new ones. The chloro and fluoro groups are strongly electron-withdrawing, a key feature known to enhance aromatase inhibitory activity. nih.gov The phenacyl bromide portion of the molecule can be readily used to construct the essential triazole ring system. nih.gov Therefore, this compound serves as an ideal starting point for synthesizing novel compounds that combine the necessary structural features for potent aromatase inhibition.

The compound is a key starting material in the synthesis of novel derivatives with potential anxiolytic (anti-anxiety) and analgesic (pain-relieving) properties. Research has focused on the creation of 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole derivatives. mdpi.com In these studies, the phenacyl moiety is used to alkylate the core benzimidazole (B57391) structure. It was found that derivatives containing an 11-p-fluorophenacyl group exhibit pronounced anxiolytic activity in preclinical models. mdpi.com Furthermore, the presence of a 4-fluorophenyl substituent was identified as a significant factor for the analgesic effects of the synthesized compounds. mdpi.com

Molecular hybridization is a strategy in medicinal chemistry where two or more bioactive scaffolds are combined into a single molecule to create a hybrid with enhanced or multi-faceted pharmaceutical activity. acs.org this compound and similar phenacyl bromides are fundamental reagents in this field, particularly for synthesizing thiazole-based heterocyclic hybrids. nih.govnih.gov

The classic Hantzsch-thiazole synthesis, which involves the reaction of a phenacyl bromide with a thioamide derivative, is a common method employed. nih.gov This reaction has been used to create a large number of thiazolyl-pyrazoline and thiazolyl-pyrazole hybrids. nih.govacs.org These resulting hybrid molecules, often containing chloro- or fluoro-phenyl groups derived from the starting phenacyl bromide, exhibit a wide range of medicinal properties, including anticancer, antifungal, and antibacterial activities. nih.govsemanticscholar.orgresearchgate.net The versatility of this synthetic approach allows researchers to generate large libraries of diverse compounds for screening and development of new therapeutic agents. nih.gov

Development of Enzyme Inhibitors and Protein Interaction Probes

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, a cornerstone of modern drug discovery. The core structure can be elaborated into various heterocyclic systems, such as quinazolines and thiazolidinones, which have demonstrated inhibitory activity against several key enzymes.

For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Both EGFR and VEGFR-2 are crucial targets in cancer therapy, and their combined inhibition may offer synergistic antitumor effects and help overcome resistance. nih.gov One such derivative, compound 8o , was found to be significantly more potent against both EGFR and VEGFR-2 compared to the prototype, highlighting the potential of this chemical class. nih.gov

Furthermore, the structural motif present in derivatives of this compound is found in compounds that inhibit other classes of enzymes. Fluorobenzoylthiosemicarbazides, which share a halogenated phenyl ring, have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. nih.gov This suggests that derivatives of this compound could be explored for similar antibacterial enzyme targets.

Thiazolidinone-based indole (B1671886) derivatives, which can be conceptually linked to the derivatization of α-haloketones, have shown inhibitory activity against α-amylase and α-glucosidase. mdpi.com These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing diabetes mellitus. mdpi.com The presence of chloro and fluoro groups on the phenyl ring of these derivatives was found to influence their inhibitory potency. mdpi.com

Biological Activity of Derivatives

The incorporation of the 2-chloro-4-fluorophenyl moiety into various heterocyclic scaffolds has yielded derivatives with notable biological activities, particularly in the realms of antibacterial and anti-inflammatory action.

Anti-bacterial Activity

Derivatives of this compound, especially those containing quinazoline (B50416), quinoxaline (B1680401), and thiazolidinone cores, have been the subject of extensive research for their antibacterial properties.

Quinoxaline derivatives have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In one study, two 2,3-N,N-diphenyl quinoxaline derivatives exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L against various S. aureus strains. nih.gov Another study on quinoxaline-based compounds showed that compounds 5m–5p had good to moderate activity against S. aureus with MICs of 4–16 μg/mL. Thiazolidinone derivatives also show promise, with one study reporting MIC values against different S. aureus strains ranging from 6.3 to 25.0 µg/mL. frontiersin.org

Table 1: Antibacterial Activity of Selected Derivatives against Staphylococcus aureus

| Derivative Class | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline | Compound 25 | 0.25 - 1 | nih.gov |

| Quinoxaline | Compound 31 | 0.25 - 1 | nih.gov |

| Quinoxaline | Compound 5p | 4 - 32 |

There is currently no available research data specifically detailing the antibacterial activity of this compound derivatives against Chromobacterium violaceum. This bacterium is often used as a model for studying quorum sensing inhibition. mdpi.com While some derivatives of related heterocyclic systems have been investigated as quorum sensing inhibitors, their direct bactericidal or bacteriostatic effects on C. violaceum have not been reported. nih.govnih.gov

Derivatives of this compound have shown varied efficacy against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

For E. coli, certain quinoxaline derivatives have demonstrated notable activity. For example, compounds 2d and 3c from one study showed the highest antibacterial activity against E. coli with an MIC of 8 μg/mL. nih.gov In another study, a series of quinoxaline-based compounds, 5m–5p , were active against E. coli with MICs in the range of 4–32 μg/mL.

Against P. aeruginosa, the activity of derivatives is also documented. Thiazolidinone-norfloxacin hybrids have been shown to be effective, with some compounds exhibiting a Minimum Biofilm Eradication Concentration (MBEC) of 78.1 μg/mL. nih.gov Another study on thiazolidin-4-ones reported MIC values against P. aeruginosa for some derivatives. nih.gov

A derivative of this compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has been specifically studied for its activity against Klebsiella pneumoniae. While it showed a relatively high MIC of 512 µg/mL on its own, its activity was enhanced when combined with other antibacterial drugs, demonstrating a synergistic effect with meropenem (B701) and imipenem. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Derivatives against Gram-Negative Bacteria

| Derivative Class | Compound | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoxaline | Compound 2d | E. coli | 8 | nih.gov |

| Quinoxaline | Compound 3c | E. coli | 8 | nih.gov |

| Quinoxaline | Compound 5p | E. coli | 4 - 32 | |

| Thiazolidinone | Compound 5 | P. aeruginosa | 0.008 - 0.06 | nih.gov |

| Thiazolidinone | Compound 8 | P. aeruginosa | 0.008 - 0.24 | nih.gov |

| Thiazolidinone | Compound 15 | P. aeruginosa | 0.008 - 0.24 | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of derivatives incorporating the chloro- and fluoro-substituted phenyl ring has been an area of active investigation. The rationale for this exploration often stems from the known anti-inflammatory properties of various heterocyclic systems that can be synthesized from this compound.

Quinazoline and quinazolinone derivatives, for example, have a well-documented history of anti-inflammatory activity. nih.govresearchgate.net The presence of electron-withdrawing groups, such as chloro and fluoro atoms, on the quinazoline ring system has been shown to enhance anti-inflammatory effects. researchgate.net Several fluorinated quinazolinone derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing strong interactions with the COX-2 binding site. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major mechanism of action for many anti-inflammatory drugs.

Similarly, thiazolidinone derivatives have emerged as promising anti-inflammatory agents. Studies have shown that certain thiazolidinone derivatives can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action for some of these derivatives involves the suppression of iNOS and COX-2 expression through the regulation of the NF-κB signaling pathway. The structure-activity relationship of some thiazolidinone derivatives has indicated that substitutions on the phenyl ring can lead to selective inhibition of COX-2.

Anti-fungal Activity

While the direct anti-fungal activity of this compound has not been extensively documented in publicly available research, the broader class of halogenated compounds, including phenacyl bromides, has shown promise in the development of new anti-fungal agents. Research into related compounds suggests that the presence and position of halogen atoms can significantly influence their biological activity. For instance, studies on other halogenated phenols and phenylboronic acids have demonstrated their potential as antimicrobial and antibiofilm agents against various pathogens, including fungi like Candida albicans nih.govnih.gov. The mechanism of action for some halogenated compounds has been linked to their ability to disrupt microbial membranes and inhibit virulence factors nih.gov.

One study on a related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, revealed significant anti-Candida activity, with minimum inhibitory concentrations (MICs) against clinical strains of C. albicans ranging from 0.00195 to 0.0078 μg/mL frontiersin.orgnih.govnih.gov. This compound also exhibited fungicidal activity at a concentration of 32 μg/mL frontiersin.orgnih.govnih.gov. However, its effect on pre-formed biofilms was found to be minimal frontiersin.orgnih.gov. These findings on structurally similar molecules underscore the potential of halogenated phenacyl derivatives as a class for further anti-fungal drug discovery, though specific data for this compound is not available.

Antioxidant Properties

The antioxidant potential of this compound has not been specifically detailed in the available scientific literature. However, the study of related chemical structures provides some context. For example, a series of acetophenone (B1666503) benzoylhydrazones, which are derivatives of acetophenone, were synthesized and evaluated for their antioxidant properties nih.gov. These studies often utilize assays such as the FRAP (ferric reducing antioxidant power) and DPPH (2,2-diphenyl-1-picrylhydrazyl) tests to assess reducing ability and radical-scavenging activity nih.gov.

In one study, the unsubstituted acetophenone benzoylhydrazone showed superior capacity in the FRAP assay, while a dihydroxyacetophenone analog was a more potent radical scavenger in the DPPH method nih.gov. This highlights that the specific substitutions on the acetophenone ring system are critical in determining the antioxidant profile. While these findings are for related classes of compounds, they suggest that the electronic properties conferred by the chloro and fluoro substituents in this compound could theoretically influence its antioxidant capacity, though experimental data is needed for confirmation.

Fluorescent Probes and Imaging Applications

Currently, there is no specific information available in the scientific literature regarding the use of this compound as a fluorescent probe or for direct imaging applications. The development of fluorescent probes is a complex field that requires molecules with specific photophysical properties, such as high quantum yield and significant changes in fluorescence upon binding to a target. While phenacyl bromide derivatives can be used to attach to other molecules, their intrinsic fluorescence properties are not typically the primary focus.

Radiopharmaceutical Development

A significant application of a closely related analog, 4-[18F]fluorophenacyl bromide, lies in the field of radiopharmaceutical development, specifically in the labeling of proteins with the positron-emitting radionuclide Fluorine-18 (¹⁸F). This technique is crucial for positron emission tomography (PET), a powerful in vivo imaging modality.

The compound 4-[¹⁸F]fluorophenacyl bromide has been successfully synthesized and utilized as a reagent for the covalent attachment of Fluorine-18 to proteins. This process allows for the non-invasive in vivo tracking of these proteins using PET imaging.

Synthesis and Labeling Efficiency: The synthesis of 4-[¹⁸F]fluorophenacyl bromide can be achieved in moderate yields, typically between 30-50%, with a synthesis time of 50-70 minutes. The reaction to attach this radiolabeled reagent to proteins is dependent on the protein concentration and can be completed in 5 to 60 minutes under mild conditions (pH 8.0 and temperatures of 25-37°C), achieving labeling yields of up to 95% (corrected for decay). The purification of the resulting ¹⁸F-labeled proteins is commonly performed using size exclusion chromatography.

Table 1: Proteins Labeled with 4-[18F]fluorophenacyl bromide

| Protein |

| Human Serum Albumin |

| Human Fibrinogen |

| Human Immunoglobulin A |

This method of radiolabeling provides a valuable tool for studying the biodistribution and pharmacokinetics of various proteins in vivo, which is essential for drug development and understanding physiological and pathological processes.

Applications in Agrochemical and Materials Science Research

Agrochemical Intermediates for Pesticides, Herbicides, and Fertilizers

While direct, large-scale application of 2-Chloro-4-fluorophenacyl bromide in the synthesis of commercial herbicides and fertilizers is not extensively documented in publicly available research, its role as a precursor and intermediate in the creation of pesticides, particularly fungicides, is more established. This is largely due to its utility in synthesizing heterocyclic compounds that form the backbone of many bioactive molecules.

The precursor to this compound, 2-chloro-4'-fluoroacetophenone, is recognized as an important intermediate in the synthesis of the fungicide epoxiconazole google.com. Epoxiconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops. The synthesis of epoxiconazole involves the creation of a complex triazole-containing structure, and intermediates like 2-chloro-4'-fluoroacetophenone are crucial starting points in this multi-step process google.comgoogle.com. The subsequent bromination of the acetophenone (B1666503) to the phenacyl bromide is a common synthetic step to introduce a reactive site for further molecular elaboration.

Furthermore, phenacyl bromides are widely used in the Hantzsch thiazole (B1198619) synthesis, a classic method for producing thiazole rings acs.orgnih.gov. Thiazole derivatives are known to exhibit a range of biological activities, including antifungal properties that are relevant to pesticide development nih.govresearchgate.netmdpi.com. Research has demonstrated that various substituted phenacyl bromides can be reacted with thiourea (B124793) or thioamides to produce thiazoles with potential as antimicrobial and antifungal agents acs.orgnih.govresearchgate.net. For instance, studies have shown that thiazole derivatives synthesized from substituted phenacyl bromides can be effective against multidrug-resistant pathogens, including fungal strains like Candida auris and azole-resistant Aspergillus fumigatus nih.gov.

The following table summarizes the key reactants and products in the synthesis of antifungal thiazole derivatives, a class of compounds relevant to pesticide research.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| Substituted Phenacyl Bromide | Thiourea/Thioamide | Thiazole Derivatives | Antifungal Agents (Pesticides) |

| 2-Chloro-4'-fluoroacetophenone | (multi-step synthesis) | Epoxiconazole | Fungicide |

Role in Complex Molecular Framework Construction

The chemical reactivity of this compound makes it a valuable building block for the construction of complex molecular frameworks, particularly heterocyclic compounds. As a potent alkylating agent, the α-bromoketone moiety readily participates in reactions with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds google.com.

A primary application of phenacyl bromides in this context is the synthesis of thiazole-based heterocyclic hybrids acs.org. By reacting with various thiosemicarbazones, heterocyclic amines, and thioamides, a diverse range of thiazole-containing molecules can be constructed acs.orgnih.gov. These reactions are often used to create scaffolds for medicinal chemistry research, but the resulting complex molecules are also of interest in other areas of chemical science. For example, thiazolyl-pyrazoline conjugates have been synthesized from phenacyl bromides, creating unified bioactive scaffolds with potential synergistic biological activities acs.orgnih.gov.

The synthesis of these complex frameworks often involves cyclization and condensation reactions. For instance, the reaction of a phenacyl bromide with a thiourea derivative leads to the formation of a 2-aminothiazole ring, a common structural motif in biologically active compounds researchgate.net. The general scheme for such a reaction is presented below.

| Reactants | Reaction Type | Resulting Framework |

| This compound + Thiourea/Thioamide | Hantzsch Thiazole Synthesis | 2-aminothiazole ring system |

| Phenacyl bromide + Thiosemicarbazone | Cyclocondensation | Thiazole derivatives |

| Phenacyl bromide + Heterocyclic amines | Nucleophilic Substitution/Cyclization | Fused heterocyclic systems |

Nanotechnology and Materials Science Applications

Recent research has highlighted a novel application for phenacyl bromides in the field of materials science, specifically in polymer chemistry. Phenacyl bromide has been identified as a Norrish Type I photoinitiator for the radical polymerization of vinyl monomers such as methyl methacrylate (MMA) and styrene frontiersin.orgresearchgate.net.

Under UVA light, phenacyl bromide can generate radicals that initiate polymerization, leading to the formation of polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS) frontiersin.orgresearchgate.net. A key feature of this process is that the resulting polymer chains are end-functionalized with a bromine atom. This terminal bromine can then be used to initiate further polymerization, creating block copolymers frontiersin.orgresearchgate.net. This method holds promise for applications in additive manufacturing, such as stereolithography and digital light processing, where the ability to create functional materials is highly valuable researchgate.net.

The table below outlines the role of phenacyl bromide in this photopolymerization process.

| Monomer | Initiator | Resulting Polymer | Key Feature | Potential Application |

| Methyl Methacrylate (MMA) | Phenacyl Bromide (under UVA) | Poly(methyl methacrylate) (PMMA) | Chain-end bromine functionality | Additive Manufacturing, Block Copolymer Synthesis |

| Styrene | Phenacyl Bromide (under UVA) | Polystyrene (PS) | Chain-end bromine functionality | Additive Manufacturing, Block Copolymer Synthesis |

This application in materials science demonstrates the versatility of phenacyl bromides beyond their traditional use as intermediates in small molecule synthesis, opening up new avenues for the development of advanced materials.

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Chloro-4-fluorophenacyl bromide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the phenacyl group. Based on the analysis of structurally similar compounds, such as 2-bromo-1-(2-chlorophenyl)ethanone and 2-bromo-1-(4-fluorophenyl)ethanone, the following spectral characteristics are expected. rsc.org

The methylene protons (-CH₂Br) adjacent to the carbonyl group are expected to appear as a singlet. In a related compound, 2-bromo-1-(2-chlorophenyl)ethanone, this singlet is observed at approximately 4.53 ppm. rsc.org For 2-bromo-1-(4-fluorophenyl)ethanone, this signal is found at around 4.43 ppm. rsc.org Therefore, for the title compound, this singlet would likely appear in the range of 4.40-4.60 ppm.

The aromatic region will be more complex due to the substitution pattern on the phenyl ring. The protons on the 2-chloro-4-fluorophenyl group will show splitting patterns influenced by both the adjacent protons and through-space coupling with the fluorine atom. Typically, the aromatic protons will resonate in the range of 7.00-8.00 ppm. For instance, in 2-bromo-1-(4-fluorophenyl)ethanone, the aromatic protons appear as a multiplet between 8.02-8.05 ppm and a triplet at 7.18 ppm. rsc.org The presence of the additional chlorine atom at the 2-position in the target molecule would further influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) is typically the most deshielded and appears at the downfield end of the spectrum. For related phenacyl bromides, this signal is found in the range of 189-194 ppm. rsc.org For example, the carbonyl carbon of 2-bromo-1-(4-fluorophenyl)ethanone resonates at 189.8 ppm, while that of 2-bromo-1-(2-chlorophenyl)ethanone is at 194.0 ppm. rsc.org

The carbon of the methylene group (-CH₂Br) is expected to appear in the range of 30-35 ppm. rsc.org The aromatic carbons will display a complex pattern of signals, with their chemical shifts and splitting patterns being significantly influenced by the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), while other carbons in the ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The chemical shifts for the aromatic carbons are generally observed between 115 and 140 ppm. rsc.org

Table 1: Predicted and Comparative ¹H and ¹³C NMR Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | Predicted: ~4.4-4.6 (s, 2H, -CH₂Br), ~7.1-8.1 (m, 3H, Ar-H) | Predicted: ~30-35 (-CH₂Br), ~115-140 (Ar-C, with C-F coupling), ~190-194 (C=O) | - |

| 2-bromo-1-(4-fluorophenyl)ethanone | 4.43 (s, 2H), 7.18 (t, J = 8.6 Hz, 2H), 8.02-8.05 (m, 2H) | 30.5, 116.1 (d, J = 21.6 Hz), 130.3 (d, J = 3.0 Hz), 131.7 (d, J = 9.6 Hz), 166.0 (d, J = 254.0 Hz), 189.8 | rsc.org |

| 2-bromo-1-(2-chlorophenyl)ethanone | 4.53 (s, 2H), 7.35-7.40 (m, 1H), 7.43-7.47 (m, 2H), 7.62-7.65 (m, 1H) | 34.7, 127.2, 130.3, 130.5, 130.6, 132.8, 136.2, 194.0 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-halogen bonds, and the aromatic ring.

The most prominent peak in the IR spectrum will be the stretching vibration of the carbonyl group (C=O), which is expected to appear in the region of 1680-1720 cm⁻¹. For the closely related compound, 2-bromo-1-(4-fluorophenyl)ethanone, this peak is observed around 1688 cm⁻¹. rsc.org The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹. The carbon-chlorine (C-Cl) stretch is expected in the range of 600-800 cm⁻¹. The carbon-fluorine (C-F) stretching vibration gives a strong absorption band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1680 - 1720 | rsc.org |

| Aromatic C-H | Stretching | > 3000 | nist.gov |

| Aromatic C=C | Stretching | 1450 - 1600 | nist.gov |

| C-F | Stretching | 1000 - 1400 | rsc.org |

| C-Cl | Stretching | 600 - 800 | nist.gov |

| C-Br | Stretching | 500 - 600 | nist.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will further complicate the isotopic pattern of the molecular ion.

Common fragmentation patterns for phenacyl bromides include the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the methylene group (alpha-cleavage). The fragmentation of 2-bromo-1-(4-fluorophenyl)ethanone, for example, shows major peaks at m/z 123, corresponding to the [FC₆H₄CO]⁺ fragment, and at m/z 95, corresponding to the [FC₆H₄]⁺ fragment. nih.govnist.gov Similar fragmentation would be expected for this compound, leading to a [ClFC₆H₃CO]⁺ fragment.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a compound. For a pure sample of this compound (C₈H₅BrClFO), the theoretical elemental composition can be calculated. This experimental technique is crucial for confirming the empirical formula of a newly synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 38.22% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.01% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.78% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.10% |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.56% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.36% |

| Total | 251.48 | 100.00% |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for assessing its purity and for monitoring the progress of reactions in which it is a reactant or product.

A typical RP-HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. A UV detector is commonly used for detection, as the aromatic ring in this compound will absorb UV light. The retention time of the compound under specific chromatographic conditions is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC, making it a suitable method for purity assessment.

In a typical GC analysis, the compound is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, carries the compound through the column, where it is separated based on its boiling point and its interaction with the stationary phase coating the column walls. A variety of detectors can be used, with a Flame Ionization Detector (FID) being common for organic compounds. For halogenated compounds like this compound, an Electron Capture Detector (ECD) can offer higher sensitivity and selectivity. nih.gov The retention time is used for qualitative identification, and the peak area for quantitative analysis of purity.

Theoretical and Computational Chemistry Studies

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols and Personal Protective Equipment (PPE)

Working with 2-Chloro-4-fluorophenacyl bromide requires adherence to strict laboratory safety protocols to minimize exposure and prevent accidents. All operations involving this compound should be conducted within a properly functioning chemical fume hood to control the inhalation of dust or vapors. fishersci.com General laboratory safety practices, such as keeping the work area neat, cleaning up spills immediately, and ensuring clear access to exits and emergency equipment, are mandatory. cdc.gov

A thorough hazard assessment must be conducted before beginning any procedure to identify potential risks and ensure appropriate protective measures are in place. ncsu.edu Hands should be washed thoroughly with soap and water after handling the chemical and before leaving the laboratory. fishersci.comtau.ac.il Eating, drinking, and applying cosmetics are strictly prohibited in areas where this chemical is handled or stored. cdc.gov

The use of appropriate Personal Protective Equipment (PPE) is a critical line of defense against the hazards posed by this compound. The minimum required PPE includes:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses do not offer sufficient protection from chemical splashes. ncsu.edusigmaaldrich.com |

| Skin and Body Protection | A full-length, long-sleeved laboratory coat and closed-toe shoes. | Prevents skin contact with the compound. cdc.govncsu.edu |

| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Protects hands from direct contact. Gloves must be inspected before use and removed immediately if contaminated, followed by hand washing. cdc.govncsu.edu |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., type P3 cartridge) may be required. | Necessary if engineering controls like a fume hood are insufficient or during emergencies where exposure limits might be exceeded. sigmaaldrich.comosha.gov |

Safe Storage and Incompatibility Considerations

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions. The compound should be stored in a designated corrosives area. fishersci.com Containers must be kept tightly closed to prevent the intake of moisture, as the substance may be moisture-sensitive. windows.netcombi-blocks.com The storage area should be cool, dry, and well-ventilated. fishersci.comwindows.net Some sources recommend refrigeration to ensure stability. fishersci.comcombi-blocks.com

It is crucial to store this compound away from incompatible materials to avoid dangerous chemical reactions. Known incompatibilities include:

Strong oxidizing agents: Can cause vigorous or explosive reactions. fishersci.com

Strong bases: Can lead to decomposition or violent reactions. fishersci.comwindows.net

The substance is classified under Storage Class 8A for combustible, corrosive hazardous materials, indicating that it presents both a fire and a corrosive risk. sigmaaldrich.comsigmaaldrich.com Containers should be clearly labeled with the chemical's identity and associated hazards.

Waste Disposal and Environmental Precautions in Research Settings

The disposal of this compound and its containers must be handled as hazardous waste. Chemical waste should never be poured into sink drains or disposed of in regular trash. cdc.gov All waste material, including contaminated items like gloves and filter paper, must be collected in suitable, clearly labeled, and sealed containers for disposal by an approved waste disposal plant. fishersci.comcombi-blocks.com

Chemical waste generators are responsible for correctly classifying the waste and adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.com

Environmental precautions are critical. The compound should not be allowed to enter the environment, including soil, drains, or surface waters, as it may be harmful to aquatic life. combi-blocks.comsigmaaldrich.cn In the event of a spill, the area should be evacuated, and the spill should be contained and cleaned up using inert absorbent material (like sand or silica (B1680970) gel), which is then collected into a suitable container for disposal. fishersci.comcombi-blocks.com

Hazard Communication in Research Environments

Effective hazard communication is a cornerstone of laboratory safety. The primary tools for communicating the risks associated with this compound are the Safety Data Sheet (SDS) and container labels, which are structured according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). osha.gov Researchers must read and understand the SDS before using the chemical. tau.ac.il

The GHS classification for this compound and its close analogues indicates significant hazards. windows.net

GHS Hazard Information

| Category | Code | Description | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. fishersci.comsigmaaldrich.com | Corrosion | Danger |

| Serious Eye Damage | H318 | Causes serious eye damage. windows.net | Corrosion | Danger |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. windows.net | Exclamation Mark | Warning |

The label on the container will display these pictograms, the signal word "Danger" or "Warning," and a list of hazard (H-statements) and precautionary statements (P-statements). combi-blocks.com Precautionary statements provide specific instructions for safe handling, response, storage, and disposal, such as "P260 - Do not breathe dust/fume/gas/mist/vapours/spray" and "P280 - Wear protective gloves/protective clothing/eye protection/face protection". sigmaaldrich.comcombi-blocks.com This standardized information ensures that all users are aware of the chemical's dangers and the necessary precautions. osha.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

Current synthetic routes to phenacyl bromides often involve the bromination of the corresponding acetophenone (B1666503). Future research is likely to focus on developing more efficient, sustainable, and versatile synthetic pathways. One promising avenue is the one-pot synthesis from more readily available precursors, such as secondary alcohols, using green oxidizing and brominating agents like Oxone® and ammonium (B1175870) bromide. rsc.org Another area of exploration is the direct synthesis from olefins through oxidative bromination, which would offer a more atom-economical approach. researchgate.net Furthermore, the development of metal-free C(sp3)-H bromination techniques for aromatic ketones presents an environmentally benign alternative to traditional methods. ias.ac.in

| Synthetic Approach | Precursors | Key Reagents | Potential Advantages |

| One-pot synthesis | Secondary alcohols | NH4Br, Oxone® | Efficiency, use of non-toxic reagents rsc.org |

| Oxidative bromination | Olefins | KBr/K2S2O8, NBS/IBX | Atom economy, use of cheaper starting materials researchgate.netrsc.org |

| Metal-free C-H bromination | Aromatic ketones | PhI(OAc)2, KBr, p-TsOH·H2O | Avoids heavy metal catalysts, mild reaction conditions ias.ac.in |

| Water-based synthesis | Aryl alkyl ketones, alcohols/epoxy compounds | Bromine, water | Environmentally friendly, co-production of useful byproducts google.com |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The halogenated phenyl ring and the reactive phenacyl bromide core of 2-Chloro-4-fluorophenacyl bromide make it an excellent scaffold for the design and synthesis of novel bioactive molecules. The introduction of bromine into molecular structures is a known strategy in drug design to enhance therapeutic activity and modify metabolic profiles. ump.edu.pltethyschemical.com Future research will likely focus on creating derivatives with enhanced potency and selectivity for various biological targets. For instance, its structural similarity to precursors of DNA cleaving agents, such as 2-bromo-4'-fluoroacetophenone, suggests potential for developing new anticancer agents that can be photo-activated. medchemexpress.com The synthesis of chalcone (B49325) derivatives from similar chloro-substituted aromatic aldehydes has yielded compounds with moderate antibacterial activity, indicating a possible direction for developing new antimicrobial agents. ekb.eg

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.gov The reactive nature of α-haloketones like this compound makes them ideal candidates for integration into MCRs. Future research could explore its use in well-established MCRs such as the Hantzsch, Biginelli, or Ugi reactions to generate diverse libraries of heterocyclic compounds. These libraries could then be screened for various biological activities, accelerating the drug discovery process. The versatility of α-bromoketones in reacting with various nucleophiles opens up possibilities for their use in novel MCRs to create unique molecular scaffolds.

Applications in Emerging Fields (e.g., catalysis, photochemistry)

The photochemical properties of phenacyl bromides are an emerging area of research with significant potential. Upon exposure to light, phenacyl bromides can undergo homolytic cleavage of the carbon-bromine bond to generate radicals. frontiersin.org This property can be harnessed in various applications:

Photocatalysis: Phenacyl bromides can act as photoinitiators in polymerization reactions. frontiersin.orgnih.govitu.edu.tr Future work could explore the use of this compound to initiate specific types of polymerizations or to be used in photoredox catalysis for organic synthesis. researchgate.netresearchgate.netacs.org

Photoremovable Protecting Groups: The light-sensitive nature of the phenacyl group could be exploited for the development of photoremovable protecting groups for sensitive functional groups in complex molecule synthesis.

Catalysis: While not a direct catalyst itself, this compound can serve as a precursor for the synthesis of ligands for metal catalysts or organocatalysts. For example, related polyhalogenated benzenes are used to synthesize catalysts for peptide synthesis. ossila.com

| Emerging Application | Underlying Principle | Potential of this compound |

| Photocatalysis | Photoinduced radical generation | Initiation of polymerization, role in photoredox cycles frontiersin.orgnih.govitu.edu.trresearchgate.netresearchgate.netacs.org |

| Photoremovable Protecting Groups | Light-induced cleavage of the phenacyl moiety | Protection of sensitive functional groups |